Ant-cgmp sodium salt

Description

Foundational Role of Cyclic Nucleotides in Intracellular Signal Transduction Pathways

All eukaryotic cells employ cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), as intracellular second messengers. cotelab.org These molecules are integral to a sophisticated internal communication system, relaying signals from a vast array of external stimuli—such as hormones, neurotransmitters, and sensory inputs—to their intended intracellular targets. cotelab.orgwikipedia.org This process of signal transduction is fundamental for regulating a myriad of physiological processes, including energy metabolism, gene expression, muscle contraction, immune responses, and synaptic transmission. cotelab.orgontosight.ai Cyclic nucleotides are well-suited for this role as their synthesis from common metabolic components (ATP and GTP) is energetically efficient, and their breakdown products are non-toxic. wikipedia.org

Guanosine 3',5'-Cyclic Monophosphate (cGMP) as a Canonical Second Messenger

Guanosine 3',5'-cyclic monophosphate (cGMP) is a crucial second messenger derived from guanosine triphosphate (GTP) through the action of enzymes called guanylyl cyclases (GCs). wikipedia.orgnumberanalytics.com This signaling pathway is central to numerous physiological functions. nih.gov The synthesis of cGMP is triggered by stimuli such as nitric oxide (NO), which activates soluble guanylyl cyclase (sGC), and natriuretic peptides that activate particulate guanylyl cyclase (pGC). nih.govpressbooks.pub

Once produced, cGMP exerts its effects by binding to and activating specific downstream effector proteins. The primary targets for cGMP include:

cGMP-dependent protein kinases (PKGs) : These enzymes phosphorylate a multitude of protein substrates on serine and threonine residues, altering their function and leading to cellular responses like smooth muscle relaxation, which contributes to vasodilation and the regulation of blood pressure. wikipedia.orgpressbooks.pubnih.gov

Cyclic nucleotide-gated (CNG) ion channels : In processes like vision, cGMP binding directly regulates the opening and closing of these channels, thus controlling ion flow and cellular electrical signals. wikipedia.orgwikipedia.org

cGMP-regulated phosphodiesterases (PDEs) : These enzymes are themselves regulated by cGMP and are responsible for the degradation of both cAMP and cGMP, thereby controlling the duration and amplitude of the signal. cotelab.orgwikipedia.org

The cGMP signaling cascade is terminated by the hydrolysis of cGMP to the inactive 5'-GMP by various PDEs. wikipedia.orgontosight.ai This tightly regulated balance of synthesis and degradation ensures precise control over a wide range of cellular processes, from cardiovascular homeostasis and neuronal function to phototransduction. wikipedia.orgnumberanalytics.comthoracickey.com

Rationale for the Development and Application of Synthetic cGMP Analogs in Experimental Systems

While endogenous cGMP is the natural signaling molecule, its direct use in experimental settings is often limited by its rapid degradation by PDEs and poor permeability across cell membranes. To overcome these challenges, researchers have developed a wide array of synthetic cGMP analogs. nih.govnih.gov These modified molecules are designed with specific properties to facilitate research, such as:

Increased Stability : Many analogs, like 8-Bromo-cGMP, are more resistant to hydrolysis by PDEs, leading to a more sustained cellular response which is crucial for studying long-term effects. acs.orgsigmaaldrich.com

Enhanced Membrane Permeability : Modifications to the cGMP structure can increase its lipophilicity, allowing it to pass through cell membranes and reach its intracellular targets more effectively. nih.govnih.gov

Improved Selectivity : Some analogs are designed to preferentially activate specific downstream effectors, such as certain isoforms of PKG, enabling researchers to dissect the roles of individual components within the cGMP signaling pathway. sigmaaldrich.comnih.gov

Fluorescent Labeling : The attachment of fluorescent probes, such as the anthraniloyl group in Ant-cGMP, allows for the direct visualization and quantification of cGMP binding to its target proteins, providing valuable insights into the dynamics of these interactions. jenabioscience.com

These synthetic tools are indispensable for modulating and investigating cGMP signaling pathways with a level of control that is not possible with the native molecule alone. nih.govpnas.org

Scope of Academic Research Employing cGMP Sodium Salt and its Membrane-Permeable Derivatives

The application of cGMP sodium salt and its synthetic derivatives spans a broad spectrum of biomedical research, reflecting the ubiquitous nature of cGMP signaling. nih.govnih.gov In cardiovascular research, these compounds are used to investigate mechanisms of vasodilation, platelet aggregation, and cardiac function. wikipedia.orgnih.gov Neuroscientists employ cGMP analogs to study synaptic plasticity, neurogenesis, and the role of cGMP in neurological disorders. wikipedia.orgpressbooks.pub

In sensory physiology, particularly in vision and olfaction, these molecules are critical for understanding how CNG channels are gated in response to external stimuli. wikipedia.orgwikipedia.org Furthermore, research into metabolic regulation has utilized cGMP analogs to explore their role in processes like fatty acid metabolism. nih.gov The development of fluorescently labeled and PDE-resistant analogs has been particularly transformative, enabling real-time imaging of cGMP dynamics in living cells and the precise manipulation of signaling cascades to uncover their roles in both health and disease. acs.orgnih.govresearchgate.net

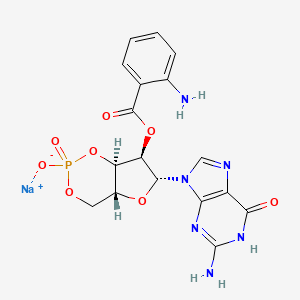

Structure

2D Structure

Properties

Molecular Formula |

C17H16N6NaO8P |

|---|---|

Molecular Weight |

486.3 g/mol |

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |

InChI Key |

NQNLXOGOWNGBIO-DNBRLMRSSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cgmp Sodium Salt and Its Analogs

Agonistic Effects on cGMP-Dependent Protein Kinase (PKG)

The principal effectors of cGMP signaling are the cGMP-dependent protein kinases (PKGs), which are serine/threonine kinases. nih.gov Upon binding of cGMP, PKG undergoes a conformational change that unleashes its catalytic activity, leading to the phosphorylation of downstream target proteins. pnas.org This phosphorylation cascade is central to cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal activity. physiology.orgnih.gov

Differential Activation of PKG Isoforms and Subunit Specificity

Two main genes encode for PKG, resulting in PKG-I and PKG-II. PKG-I further exists as two splice variants, PKG-Iα and PKG-Iβ, which differ in their N-terminal domains. nih.govnih.gov These isoforms exhibit distinct tissue distribution and differential sensitivity to cGMP and its analogs.

PKG-Iα is predominantly found in the lungs, cerebellum, and heart. mdpi.com

PKG-Iβ is mainly expressed in platelets, the hippocampus, and vascular smooth muscle cells. mdpi.com

PKG-II is a membrane-associated protein found in the kidney, intestine, brain, and chondrocytes. mdpi.com

The activation constants (Ka) for cGMP vary among the isoforms, indicating different sensitivities. PKG-Iα is approximately ten times more sensitive to cGMP than PKG-Iβ, with a Ka of about 0.1 µM compared to 1.0 µM for PKG-Iβ. mdpi.com PKG-II has a Ka for cGMP of 0.07 µM. mdpi.com This differential sensitivity allows for a graded cellular response to varying intracellular cGMP concentrations.

Certain cGMP analogs exhibit preferential activation of specific PKG isoforms. For instance, 8-Bromo-cGMP is reported to be 4.3-fold more potent than cGMP in activating PKG-Iα. bio-techne.comrndsystems.com This selectivity allows researchers to probe the specific roles of each isoform in cellular signaling. The development of isoform-specific activators is a key area of research for targeting diseases such as hypertension and erectile dysfunction. grantome.com

| PKG Isoform | Activation Constant (Ka) for cGMP | Primary Tissue Distribution |

|---|---|---|

| PKG-Iα | ~0.1 µM | Lungs, Cerebellum, Heart mdpi.com |

| PKG-Iβ | ~1.0 µM | Platelets, Hippocampus, Vascular Smooth Muscle mdpi.com |

| PKG-II | 0.07 µM | Kidney, Intestine, Brain, Chondrocytes mdpi.com |

PKG-Mediated Phosphorylation Cascades and Substrate Interactions

Once activated, PKG phosphorylates a diverse array of substrate proteins on specific serine and threonine residues. nih.gov This phosphorylation can alter the protein's activity, localization, or interaction with other proteins, thereby propagating the signal.

Key substrates of PKG include:

Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP is involved in the regulation of cytoskeletal dynamics and cell adhesion. physiology.org

Inositol Trisphosphate (IP3) Receptor: PKG can phosphorylate and inhibit the IP3 receptor, leading to a decrease in the release of calcium from intracellular stores. mdpi.com

RhoA: PKG-mediated phosphorylation of RhoA, a small GTPase, inhibits its activity, leading to smooth muscle relaxation. mdpi.com

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by PKG enhances the activity of myosin light chain phosphatase, which dephosphorylates myosin light chains, causing smooth muscle relaxation. mdpi.com

ATP-sensitive potassium (KATP) channels: PKG can stimulate these channels, leading to hyperpolarization and relaxation of smooth muscle cells, through a signaling cascade involving reactive oxygen species (ROS), calmodulin, and CaMKII. plos.org

The specific substrates phosphorylated by PKG can depend on the PKG isoform. For example, the IP3 receptor-associated cGMP kinase substrate (IRAG) is a specific substrate for PKG-Iβ. mdpi.com This substrate specificity further contributes to the diverse physiological effects of cGMP signaling.

Modulatory Interactions with Phosphodiesterase (PDE) Isoenzymes

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. mdpi.com cGMP and its analogs can modulate the activity of several PDE isoenzymes, creating a complex regulatory network that fine-tunes cyclic nucleotide levels.

Selective Inhibition of cGMP-Inhibited Phosphodiesterases (e.g., PDE3)

PDE3 is a dual-substrate PDE that hydrolyzes both cAMP and cGMP. sigmaaldrich.com However, cGMP acts as a potent competitive inhibitor of cAMP hydrolysis by PDE3. sigmaaldrich.com This means that an increase in intracellular cGMP levels can inhibit the breakdown of cAMP by PDE3, leading to an elevation of cAMP levels and subsequent activation of cAMP-dependent protein kinase (PKA). ahajournals.org This "crosstalk" between the cGMP and cAMP signaling pathways is crucial in various physiological processes, including the regulation of vascular tone and platelet aggregation. ahajournals.orggoogle.com For instance, in vascular smooth muscle cells, the inhibitory effect of nitric oxide (NO) on cell proliferation is mediated, in part, by cGMP-dependent inhibition of PDE3 and the subsequent rise in cAMP. ahajournals.org

Stimulation of cGMP-Stimulated Phosphodiesterases (e.g., PDE2)

In contrast to its effect on PDE3, cGMP allosterically stimulates the activity of PDE2. nih.govherzmedizin.de PDE2 is another dual-substrate PDE, and its activation by cGMP leads to an increased hydrolysis of both cAMP and cGMP. ahajournals.org This mechanism provides a negative feedback loop, where high levels of cGMP can lead to its own degradation, as well as the degradation of cAMP. The cGMP-induced stimulation of PDE2 can be significant, with reports of up to a 40-fold increase in its hydrolytic activity. nih.gov This stimulation is a key mechanism for crosstalk between the cGMP and cAMP signaling pathways in cardiomyocytes. scienceopen.comresearchgate.net

| PDE Isoenzyme | Effect of cGMP | Primary Consequence |

|---|---|---|

| PDE3 | Inhibition | Increased cAMP levels, PKA activation sigmaaldrich.comahajournals.org |

| PDE2 | Stimulation | Decreased cAMP and cGMP levels nih.govahajournals.org |

Enhanced Resistance of Chemically Modified Analogs to Phosphodiesterase Hydrolysis

A significant challenge in studying cGMP signaling is its rapid degradation by PDEs. To overcome this, chemically modified cGMP analogs have been developed that are more resistant to hydrolysis. nih.govcaymanchem.com

A prominent example is 8-Bromo-cGMP . The substitution of a bromine atom at the 8th position of the guanine (B1146940) base sterically hinders the access of PDEs to the cyclic phosphate (B84403) bond, thereby significantly slowing down its degradation. caymanchem.comnih.gov This enhanced stability makes 8-Bromo-cGMP a valuable tool for prolonged activation of cGMP signaling pathways in experimental settings. sigmaaldrich.com Other modifications, such as the introduction of a phosphorothioate (B77711) group in place of a phosphate oxygen, also confer resistance to PDE hydrolysis. nih.gov These hydrolysis-resistant analogs have been instrumental in elucidating the downstream effects of sustained cGMP signaling. nih.gov

Direct Gating and Modulation of Ion Channel Conductance

Guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) sodium salt and its analogs exert significant influence over cellular function through the direct gating and modulation of various ion channels. This regulation is a critical component of numerous physiological processes, including sensory transduction and the control of vascular tone.

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, such as cGMP and cAMP. wikipedia.orgnih.govresearchgate.net These channels are integral to sensory transduction pathways in retinal photoreceptors and olfactory sensory neurons. nih.govguidetopharmacology.org

In retinal rod photoreceptors, a sustained influx of Na+ and Ca2+ ions through CNG channels in the dark maintains the cell in a partially depolarized state. nih.gov The perception of light triggers a signaling cascade that leads to the hydrolysis of cGMP. biologists.com This decrease in intracellular cGMP concentration causes the closure of CNG channels, leading to hyperpolarization of the cell membrane and a reduction in neurotransmitter release. wikipedia.orgbiologists.com

The activation of CNG channels is a cooperative process, requiring the binding of approximately four cyclic nucleotide molecules to open the channel. wikipedia.org CNG channels are heterotetramers composed of A and B subunits, both of which contain a cyclic nucleotide-binding domain in their cytosolic C-terminus. guidetopharmacology.org The activity of these channels can be modulated by various factors, including Ca2+/calmodulin and phosphorylation. researchgate.net In some instances, nitric oxide (NO) has been shown to directly activate CNG channels, independent of cyclic nucleotides. biologists.com

Table 1: Properties of cGMP-Activated CNG Channels

| Property | Description | References |

|---|---|---|

| Activation | Direct binding of cGMP (and cAMP) to the channel protein. | nih.govguidetopharmacology.org |

| Function | Transduce changes in cyclic nucleotide concentration into changes in membrane potential and Ca2+ concentration. | nih.gov |

| Structure | Heterotetramers of A and B subunits, belonging to the superfamily of pore-loop cation channels. | nih.govguidetopharmacology.org |

| Location | Prominently in retinal photoreceptors and olfactory neurons. | nih.govguidetopharmacology.org |

| Ion Selectivity | Non-selective cation channels, allowing passage of Na+ and Ca2+. | wikipedia.org |

| Gating | Requires cooperative binding of multiple cGMP molecules. | wikipedia.org |

| Modulation | Ca2+/calmodulin, phosphorylation, and in some cases, direct activation by nitric oxide. | researchgate.netbiologists.com |

The regulation of voltage-dependent calcium channels, particularly the L-type Ca2+ channels, by cGMP is a complex process that can result in either inhibition or stimulation of channel activity, depending on the cellular context and signaling pathways involved.

In some cell types, such as rat pinealocytes, cGMP has been shown to inhibit the L-type Ca2+ channel current. This inhibition is concentration-dependent and can be mimicked by agents that elevate intracellular cGMP levels, like nitroprusside. jneurosci.org Evidence suggests that this inhibitory effect is mediated through the activation of cGMP-dependent protein kinase (PKG). jneurosci.org Similarly, in rat ventricular myocytes, PKG has been demonstrated to inhibit the L-type Ca2+ current that has been stimulated by agents like isoproterenol (B85558) or Bay K 8644. nih.govahajournals.org This inhibitory action may involve the direct phosphorylation of the Ca2+ channel or an associated regulatory protein by PKG. ahajournals.org

Conversely, in human atrial myocytes, intracellular application of cGMP has been found to stimulate the basal L-type Ca2+ current. nih.gov This stimulatory effect appears to be dependent on the activity of cAMP-dependent protein kinase (PKA), suggesting a cross-talk mechanism where cGMP influences the cAMP pathway. nih.gov The activation of L-type voltage-dependent calcium channels has also been linked to the promotion of NMDA receptor-dependent cGMP formation and excitotoxicity in certain neuronal cultures. researchgate.net

Table 2: cGMP Regulation of L-type Ca2+ Channels

| Effect | Cell Type | Proposed Mechanism | References |

|---|---|---|---|

| Inhibition | Rat Pinealocytes | cGMP-dependent protein kinase (PKG) activation. | jneurosci.org |

| Inhibition | Rat Ventricular Myocytes | PKG-mediated phosphorylation of the channel or a regulatory protein. | nih.govahajournals.org |

| Stimulation | Human Atrial Myocytes | PKA-dependent mechanism, indicating cross-talk with the cAMP pathway. | nih.gov |

| Indirect Activation | Neuronal Cultures | Activation of L-type channels leads to NMDA receptor-dependent cGMP formation. | researchgate.net |

The influence of cGMP on potassium (K+) channel activity is a significant mechanism for regulating cellular excitability and function, particularly in vascular smooth muscle and neurons. cGMP can modulate K+ channels both directly and indirectly through the activation of cGMP-dependent protein kinase (PKG).

A primary target of cGMP signaling is the large-conductance, calcium-activated potassium (BKCa) channel. physiology.orgahajournals.org Activation of PKG by cGMP leads to the opening of BKCa channels in coronary artery smooth muscle cells. ahajournals.org This effect can also be triggered by cAMP-dependent vasodilators through a "cross-activation" of PKG. ahajournals.orgahajournals.orgnih.gov The opening of these channels causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated Ca2+ channels, a decrease in intracellular Ca2+ concentration, and ultimately, vasorelaxation. ahajournals.org Direct evidence shows that PKG can activate KCa channels in arterial smooth muscle cells. physiology.orgnih.gov

In addition to BKCa channels, cGMP has been shown to activate other types of K+ channels. For instance, a cGMP-gated K+ channel (Kcn1) has been isolated that is specifically activated by cGMP and not cAMP. pnas.org Furthermore, cGMP is implicated in the activation of K+ channels as an early event in speract (B549632) signal transduction in sperm, where it is involved in a feedback loop that regulates guanylyl cyclase activity. nih.gov In some contexts, PKG may also exert a dual regulatory role, including stimulation of cardiac ATP-sensitive potassium (KATP) channels through a complex signaling cascade involving reactive oxygen species (ROS), calmodulin, and CaMKII. plos.org

Table 3: cGMP's Influence on Potassium Channels

| Channel Type | Effect of cGMP | Mechanism | References |

|---|---|---|---|

| Large-conductance Ca2+-activated K+ (BKCa) channels | Activation | PKG-mediated phosphorylation and direct gating. | physiology.orgahajournals.orgahajournals.orgnih.gov |

| cGMP-gated K+ channel (Kcn1) | Activation | Direct binding of cGMP. | pnas.org |

| Speract-activated K+ channels | Activation | cGMP-mediated activation in a feedback loop. | nih.gov |

| Cardiac ATP-sensitive K+ (KATP) channels | Stimulation | PKG-dependent signaling cascade involving ROS, calmodulin, and CaMKII. | plos.org |

Cyclic GMP plays a crucial role in modulating sodium ion transport across cell membranes, primarily through its effects on amiloride-sensitive sodium channels (ENaC) and the Na+-K+-ATPase pump.

The regulation of ENaC by cGMP can be either inhibitory or stimulatory depending on the specific cellular context and the analog used. In some systems, such as renal inner medullary collecting duct cells, atrial natriuretic peptide stimulates cGMP formation, leading to a decrease in amiloride-sensitive sodium absorption. physiology.org Similarly, in A549 cells, the cGMP analog 8-bromo-cGMP has been shown to decrease the activity of amiloride-sensitive Na+ channels. capes.gov.br Conversely, in human lung Clara cells and when heterologously expressed, the cell-permeant PKGII activator 8-pCPT-cGMP has been found to up-regulate ENaC activity in a dose-dependent manner. nih.gov This suggests that the specific isoform of PKG present and the nature of the cGMP analog can determine the ultimate effect on ENaC.

Regarding the Na+-K+-ATPase, cGMP signaling generally leads to its inhibition. In the kidney and gills of brown trout, the nitric oxide donor sodium nitroprusside (SNP) elevates cGMP levels and inhibits Na+/K+-ATPase activity, an effect that can be mimicked by dibutyryl cGMP. researchgate.net This inhibition is thought to be mediated by cGMP-dependent protein kinase. nih.gov Similarly, in bovine ciliary processes, carbachol-induced inhibition of Na,K-ATPase activity is correlated with an increase in cGMP levels. arvojournals.org Studies using 133Cs magnetic resonance on porcine aortic endothelial cells have also demonstrated that nitric oxide, through the stimulation of guanylate cyclase and subsequent cGMP production, results in a reduction of Na+-K+-ATPase pump activity. tandfonline.comtandfonline.com

Table 4: cGMP's Impact on Sodium Transport

| Transport Mechanism | Effect of cGMP | Proposed Mechanism | References |

|---|---|---|---|

| Amiloride-sensitive Na+ channels (ENaC) | Inhibition/Stimulation | Dependent on cell type and cGMP analog; can be mediated by PKGII. | physiology.orgcapes.gov.brnih.gov |

| Na+-K+-ATPase | Inhibition | cGMP-dependent protein kinase activation. | researchgate.netnih.govarvojournals.orgtandfonline.comtandfonline.com |

Interplay and Cross-Talk with Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Systems

The signaling pathways of cGMP and cyclic adenosine monophosphate (cAMP) are intricately linked, with significant cross-talk occurring at multiple levels. This interplay allows for a fine-tuned and integrated cellular response to various stimuli. A key mechanism for this cross-talk is the regulation of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. mdpi.comnih.govahajournals.org

For instance, cGMP can allosterically activate PDE2, which hydrolyzes cAMP, thereby reducing cAMP levels and antagonizing cAMP-mediated effects. mdpi.comnih.gov Conversely, cGMP can act as a competitive inhibitor of PDE3, an enzyme that also hydrolyzes cAMP. mdpi.comnih.gov By inhibiting PDE3, cGMP can lead to an increase in intracellular cAMP concentrations, thus potentiating cAMP-dependent signaling. These opposing actions on different PDE isoforms highlight the complexity of the cGMP-cAMP cross-talk.

This interplay is crucial in various physiological processes. In the cardiovascular system, the balance between cGMP and cAMP signaling, modulated by PDEs, is critical for regulating cardiac contractility and vascular tone. mdpi.comahajournals.org For example, some cGMP-mediated responses in cardiac cells, such as the potentiation of Ca2+ currents, are a direct result of cGMP's effect on cAMP hydrolysis. nih.gov

While cGMP's primary downstream effector is protein kinase G (PKG), under certain conditions, cGMP can lead to the activation of protein kinase A (PKA), the main effector of cAMP. This cross-activation can occur through several mechanisms.

One of the most well-documented mechanisms is the cGMP-mediated inhibition of PDE3. mdpi.com By preventing the breakdown of cAMP by PDE3, cGMP can cause an elevation in intracellular cAMP levels, which in turn activates PKA. This has been observed in human platelets, where cGMP analogs stimulate the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at sites preferred by PKA, and this effect is blocked by PKA inhibitors. ashpublications.org This suggests that in this system, the effects of cGMP are largely mediated through the cross-activation of PKA. ashpublications.org

Furthermore, direct biochemical measurements have shown that agents that increase cGMP can also lead to the activation of PKA. In coronary myocytes, sodium nitroprusside, a nitric oxide donor that increases cGMP, was found to "cross-activate" PKA. ahajournals.orgahajournals.org Similarly, studies have shown that an increase in cGMP can activate PKA, which then leads to the inactivation of downstream signaling pathways like NF-κB and MAPK. researchgate.net This cGMP-PKA cross-talk represents an important signaling node that integrates inputs from both the nitric oxide/cGMP and adenylyl cyclase/cAMP pathways.

Indirect Regulation of cAMP Levels through PDE Inhibition

The signaling pathways of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are intricately connected, not only through the direct actions of their respective kinases but also through a complex level of cross-talk involving the activity of cyclic nucleotide-degrading enzymes known as phosphodiesterases (PDEs). ahajournals.org Certain dual-specificity PDE isoforms, which can hydrolyze both cAMP and cGMP, are allosterically or competitively regulated by cGMP. physiology.org This regulation allows cGMP to indirectly control the intracellular concentration of cAMP, thereby influencing a wide array of physiological processes. ahajournals.orgahajournals.org This interaction is highly dependent on the specific PDE isoforms expressed within a cell, their subcellular localization, and the relative intracellular concentrations of the cyclic nucleotides. ahajournals.orgmdpi.com The primary enzymes mediating this cross-talk are PDE2 and PDE3, with a lesser-defined role for PDE1. ahajournals.orgmdpi.com

Negative Regulation via PDE2 Activation

Phosphodiesterase 2 (PDE2), often termed the cGMP-stimulated PDE, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. bioone.org A unique characteristic of PDE2 is that its hydrolytic activity towards cAMP is significantly enhanced by the binding of cGMP to its regulatory GAF-B domain. mdpi.comnih.govmdpi.com This allosteric activation results in a 5- to 30-fold increase in the rate of cAMP hydrolysis, establishing a negative cross-talk mechanism where an increase in cGMP leads to a decrease in cAMP levels. openaccessjournals.comphysiology.org

This mechanism is a key regulatory node in various tissues. For instance, in cardiac myocytes, cGMP generated in response to nitric oxide (NO) or natriuretic peptides can activate PDE2, thereby blunting the effects of β-adrenergic stimulation, which are mediated by cAMP. openaccessjournals.comnih.gov This provides a protective feedback loop that shields the myocyte from excessive adrenergic stimulation. physiology.org Similarly, in the adrenal cortex, atrial natriuretic peptide (ANP) induces cGMP synthesis, which in turn activates PDE2 to lower cAMP levels and reduce aldosterone (B195564) secretion. bioone.org The strategic localization of PDE2 within specific subcellular compartments, such as near the PKA-RII domain in cardiomyocytes, ensures that this regulation of cAMP is spatially precise and targeted to specific downstream signaling events. physiology.orgresearchgate.net

Positive Regulation via PDE3 Inhibition

In contrast to PDE2, phosphodiesterase 3 (PDE3) mediates a positive cross-talk between cGMP and cAMP. frontiersin.org PDE3 isoforms are often referred to as cGMP-inhibited PDEs. researchgate.net Although they hydrolyze both cyclic nucleotides, they typically have a much higher maximal velocity (Vmax) for cAMP hydrolysis. mdpi.comnih.gov Crucially, cGMP can bind with high affinity to the catalytic site of PDE3 but is hydrolyzed at a much slower rate. mdpi.comnih.gov This makes cGMP an effective competitive inhibitor of cAMP hydrolysis. ahajournals.orgnih.gov

By occupying the enzyme's active site, cGMP prevents the degradation of cAMP, leading to an elevation of intracellular cAMP levels and an enhancement of cAMP-mediated signaling. nih.gov This form of regulation has been observed in numerous cell types. In vascular smooth muscle cells, cGMP-mediated inhibition of PDE3 contributes to vasodilation. ahajournals.org In cardiac myocytes, it can augment L-type Ca2+ currents and contractility. ahajournals.org Research in human platelets has also shown that inhibition of PDE3A is more effective at inhibiting agonist-induced aggregation than PDE2 inhibition, highlighting the importance of this pathway in regulating platelet function. researchgate.net

Influence of cGMP Concentration and Compartmentation

The ultimate effect of cGMP on cAMP levels is highly dependent on the concentration of cGMP within the cell. ahajournals.org This differential regulation is possible because the various cGMP-regulated PDEs have distinct affinities for cGMP.

Low cGMP Concentrations (<50 nmol/L) selectively inhibit PDE3, leading to an increase in local cAMP levels. ahajournals.orgphysiology.org

Intermediate cGMP Concentrations (200 to 500 nmol/L) are required to allosterically activate PDE2, resulting in decreased cAMP levels. ahajournals.orgphysiology.org

High cGMP Concentrations (>1 µmol/L) may also inhibit PDE1 activity, although the physiological relevance of this interaction is less established. ahajournals.org

This concentration-dependent switch allows for a finely tuned modulation of cAMP signaling. Furthermore, the subcellular localization of these PDEs creates microdomains where cAMP and cGMP signaling are integrated in a specific manner. mdpi.comresearchgate.net For example, studies in rat ventricular myocytes using FRET-based biosensors have shown that cGMP can simultaneously increase cAMP in a compartment associated with PKA-RI (likely via PDE3 inhibition) while decreasing cAMP in a compartment associated with PKA-RII (via PDE2 activation). physiology.orgresearchgate.net This spatial organization allows cGMP to exert opposing effects on local cAMP pools, enabling precise control over downstream cellular functions. researchgate.net

Table 1: Characteristics of Key Phosphodiesterases in cGMP-cAMP Crosstalk

| PDE Family | Mechanism of Regulation by cGMP | Effect on cAMP Hydrolysis | Resulting Effect on Intracellular cAMP Level | Key Structural Feature | Primary Location of cGMP Interaction |

|---|---|---|---|---|---|

| PDE2 | Allosteric Activation | Increased | Decrease | GAF-B Domain | Regulatory GAF-B Domain mdpi.comnih.gov |

| PDE3 | Competitive Inhibition | Decreased | Increase | High affinity for cGMP, low Vmax nih.govahajournals.org | Catalytic Site openaccessjournals.comnih.gov |

Table 2: Research Findings on cGMP-Mediated Regulation of cAMP via PDE Inhibition

| Cell/Tissue Type | Primary PDE Involved | Observed Effect | Reference |

|---|---|---|---|

| Cardiac Myocytes | PDE2 and PDE3 | cGMP exerts dual control: low concentrations increase cAMP via PDE3 inhibition, while higher concentrations decrease cAMP via PDE2 activation, affecting contractility. ahajournals.orgphysiology.org | ahajournals.orgphysiology.org |

| Adrenal Glomerulosa Cells | PDE2 | ANP-induced cGMP activates PDE2, leading to decreased cAMP and reduced aldosterone secretion. bioone.org | bioone.org |

| Vascular Smooth Muscle Cells | PDE3 | NO/cGMP-mediated inhibition of PDE3 increases cAMP, contributing to anti-inflammatory effects and vasodilation. ahajournals.org | ahajournals.org |

| Human Platelets | PDE3A and PDE2A | Inhibition of PDE3A is more potent in preventing platelet aggregation than PDE2A inhibition, suggesting PDE3 is a key regulator of the relevant cAMP pool. researchgate.net | researchgate.net |

| T-cells | PDE2A and PDE3B | T-cell activation causes a switch from PDE3-dominant positive crosstalk (increasing cAMP) in naïve cells to PDE2A-dominant negative crosstalk (decreasing cAMP) in activated cells. frontiersin.org | frontiersin.org |

Physiological Roles and Functional Implications of Cgmp Sodium Salt and Analogs in Biological Research

Cardiovascular System Physiology

The cardiovascular system is a primary domain where the regulatory functions of cGMP are prominently observed. From modulating the tone of blood vessels to influencing the behavior of cardiac muscle cells and platelets, cGMP signaling is integral to cardiovascular homeostasis.

Regulation of Vascular Smooth Muscle Tone and Relaxation

The relaxation of vascular smooth muscle is a critical process for maintaining blood pressure and ensuring adequate blood flow. cGMP is a key mediator in this process, primarily acting through the activation of cGMP-dependent protein kinase (PKG). The nitric oxide (NO)-sGC-cGMP pathway is a well-established mechanism for vasodilation. ahajournals.orgfrontiersin.org

The elevation of intracellular cGMP levels triggers a cascade of events leading to smooth muscle relaxation. One of the primary mechanisms involves the modulation of intracellular calcium ion (Ca2+) concentrations. PKG activation leads to the phosphorylation of several target proteins that collectively reduce cytosolic Ca2+. These targets include:

Inositol 1,4,5-trisphosphate (IP3) receptor: PKG can phosphorylate and inhibit the IP3 receptor, thereby reducing the release of Ca2+ from the sarcoplasmic reticulum.

Phospholamban: Phosphorylation of phospholamban by PKG stimulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, enhancing the sequestration of Ca2+ back into the sarcoplasmic reticulum.

Ion channels: PKG can activate large-conductance Ca2+-activated potassium channels (BKCa channels), leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent L-type Ca2+ channels, reducing Ca2+ influx.

Beyond regulating Ca2+ levels, cGMP also induces vasodilation by desensitizing the contractile apparatus to Ca2+. This is achieved through the activation of myosin light chain phosphatase (MLCP), which dephosphorylates the regulatory light chain of myosin, leading to smooth muscle relaxation. ahajournals.org PKG can directly phosphorylate the myosin-targeting subunit (MYPT1) of MLCP, leading to its activation. Additionally, PKG can inhibit the RhoA/Rho-kinase pathway, a major pathway that inhibits MLCP activity. ahajournals.org

A key substrate of PKG in vascular smooth muscle is the G1 protein, a 120 kDa protein associated with the sarcolemma and actin cytoskeleton. nih.gov While its precise function is still under investigation, its phosphorylation by PKG is believed to play a role in the relaxation process, possibly by influencing the interaction between the plasma membrane and the cytoskeleton. nih.gov

Table 1: Key Mechanisms of cGMP-Mediated Vascular Smooth Muscle Relaxation

| Mechanism | Key Protein Target(s) | Outcome |

|---|---|---|

| Reduction of Intracellular Ca2+ | IP3 Receptor, Phospholamban, BKCa Channels | Decreased cytosolic Ca2+ concentration |

| Ca2+ Desensitization | Myosin Light Chain Phosphatase (MLCP), RhoA | Increased MLCP activity and subsequent myosin light chain dephosphorylation |

| Cytoskeletal Interaction | G1 Protein | Altered plasma membrane-cytoskeleton interaction |

Anti-Proliferative Effects in Vascular Smooth Muscle Cells

Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of vascular diseases such as atherosclerosis and restenosis following angioplasty. cGMP-elevating agents have been shown to exert significant anti-proliferative effects on VSMCs.

Studies have demonstrated that agents that increase intracellular cGMP levels, such as nitric oxide donors (e.g., sodium nitroprusside) and phosphodiesterase inhibitors, can inhibit DNA synthesis and cell proliferation in VSMCs stimulated by growth factors like epidermal growth factor (EGF). ahajournals.org This inhibitory effect is mediated through the activation of PKG.

The anti-proliferative action of cGMP involves the blockage of cell cycle progression, specifically at the G1 to S phase transition. ahajournals.org This is achieved by interfering with key signaling pathways that promote cell growth. For instance, the cGMP-PKG pathway has been shown to inhibit the Ras-Raf-MEK-ERK signaling cascade, a central pathway in growth factor-induced cell proliferation. ahajournals.org Specifically, PKG can phosphorylate and inhibit Raf-1, a critical kinase in this pathway.

Table 2: Research Findings on the Anti-Proliferative Effects of cGMP-Elevating Agents on Vascular Smooth Muscle Cells

| Agent | Model System | Key Finding | Reference |

|---|---|---|---|

| Sodium Nitroprusside (SNP) and A02131-1 (PDE5 inhibitor) | Rat aortic smooth muscle cells stimulated with EGF | Inhibited EGF-induced DNA synthesis and cell proliferation by blocking the Ras-dependent activation of Raf-1. | ahajournals.org |

| 8-Bromo-cGMP | Subcultured rat aortic smooth muscle cells | Reduced proliferation of subcultured VSMCs. | |

| YC-1 (sGC stimulator) | Subcultured rat aortic smooth muscle cells | Reduced proliferation of subcultured VSMCs. |

Electrophysiological Modulation in Cardiac Myocytes

In cardiac myocytes, cGMP plays a complex modulatory role in electrophysiology, particularly in the regulation of the L-type Ca2+ channel current (ICa), which is a crucial determinant of myocardial contractility. The effects of cGMP on ICa are not straightforward and can be either stimulatory or inhibitory, depending on the concentration of cGMP and the interplay between different phosphodiesterases (PDEs). nih.gov

At low concentrations (e.g., 0.5 µM), intracellular cGMP can produce a significant stimulation of the basal ICa in human atrial myocytes. nih.gov This stimulatory effect is not mediated by PKG but rather through the inhibition of PDE3, a cGMP-inhibited phosphodiesterase that hydrolyzes cyclic AMP (cAMP). By inhibiting PDE3, cGMP leads to an increase in intracellular cAMP levels, which in turn activates cAMP-dependent protein kinase (PKA) and enhances ICa. nih.gov

Conversely, at higher concentrations (e.g., 5 µM), the stimulatory effect of cGMP on ICa is diminished. nih.gov This is because at higher concentrations, cGMP begins to activate PDE2, a cGMP-stimulated phosphodiesterase that hydrolyzes cAMP. The activation of PDE2 leads to a decrease in cAMP levels, counteracting the stimulatory effect of PDE3 inhibition. nih.gov

Table 3: Concentration-Dependent Effects of Intracellular cGMP on L-type Ca2+ Channel Current (ICa) in Human Atrial Myocytes

| cGMP Concentration | Effect on ICa | Predominant Mechanism |

|---|---|---|

| Low (e.g., 0.5 µM) | Stimulation | Inhibition of PDE3, leading to increased cAMP/PKA activity. nih.gov |

| High (e.g., 5 µM) | Reduced Stimulation/Inhibition | Activation of PDE2, leading to decreased cAMP levels. nih.gov |

Inhibition of Platelet Aggregation Pathways

Platelets play a crucial role in hemostasis and thrombosis. The activation and aggregation of platelets are tightly regulated processes, and cGMP acts as a key inhibitory signal. The NO/sGC/cGMP signaling pathway is a major inhibitor of platelet activation.

Upon activation by NO, soluble guanylyl cyclase in platelets produces cGMP, which then activates PKG. PKG phosphorylates a number of intracellular substrates to inhibit platelet activation and aggregation. One of the key mechanisms involves the regulation of intracellular Ca2+ mobilization. PKG can phosphorylate and inhibit the IP3 receptor, thereby preventing the release of Ca2+ from the dense tubular system, a critical step in platelet activation.

Furthermore, the cGMP/PKG pathway interferes with the signaling cascades that lead to the conformational changes in glycoprotein IIb/IIIa receptors, which are essential for fibrinogen binding and platelet aggregation. cGMP signaling has also been shown to inhibit platelet shape change through the regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway. mdpi.com PKG can phosphorylate and inhibit RhoA, leading to the activation of MLC phosphatase, which in turn dephosphorylates myosin light chain, thereby preventing the cytoskeletal rearrangements required for platelet shape change and aggregation.

Research has shown that pretreatment of platelets with 8-bromo-cGMP significantly reduces thrombin-induced single platelet adhesion to the endothelium. nih.gov This indicates that the inhibitory effects of cGMP extend beyond aggregation to the initial steps of platelet adhesion.

Renal System Function

In the renal system, cGMP is a critical signaling molecule involved in the regulation of salt and water balance. It mediates the effects of natriuretic peptides, such as atrial natriuretic peptide (ANP), which are hormones that promote the excretion of sodium (natriuresis) and water (diuresis).

Natriuretic and Diuretic Actions via Ion Channel Modulation

The natriuretic and diuretic effects of cGMP are primarily achieved through the modulation of ion channels and transporters in the renal tubules. ANP, by binding to its receptor (NPR-A) on renal tubular cells, activates guanylyl cyclase and increases intracellular cGMP levels.

One of the key targets of cGMP in the collecting duct is the amiloride-sensitive epithelial sodium channel (ENaC). cGMP, through the activation of PKG, inhibits the activity of ENaC, thereby reducing the reabsorption of sodium from the tubular fluid. physiology.org This inhibition of sodium reabsorption leads to increased sodium excretion in the urine.

In the thick ascending limb of the loop of Henle, cGMP has been shown to regulate the Na+-K+-2Cl- cotransporter (NKCC2), a key transporter responsible for the reabsorption of a significant portion of filtered sodium chloride. physiology.org While the precise regulatory effects are complex and can be context-dependent, evidence suggests that cGMP can lead to a decrease in the surface expression of NKCC2, thereby reducing its transport activity. physiology.org This effect is mediated, at least in part, by phosphodiesterase 2 (PDE2). physiology.org Furthermore, recent studies suggest that cGMP can enhance the degradation of internalized NKCC2 via the ubiquitin-proteasome system. nih.gov

The combined inhibition of sodium reabsorption in the collecting duct and the thick ascending limb by cGMP contributes significantly to the natriuretic and diuretic actions of natriuretic peptides.

Table 4: cGMP-Mediated Modulation of Renal Ion Channels and Transporters

| Nephron Segment | Target Ion Channel/Transporter | Effect of cGMP | Physiological Outcome |

|---|---|---|---|

| Collecting Duct | Epithelial Sodium Channel (ENaC) | Inhibition of channel activity | Decreased Na+ reabsorption, Natriuresis |

| Thick Ascending Limb | Na+-K+-2Cl- Cotransporter (NKCC2) | Decreased surface expression and enhanced degradation | Decreased NaCl reabsorption, Natriuresis and Diuresis |

Attenuation of Water Reabsorption in Renal Tubules

Cyclic guanosine (B1672433) monophosphate (cGMP) plays a significant role in renal physiology, particularly in the regulation of fluid and sodium balance. Research has demonstrated that cGMP and its analogs can directly influence the function of renal tubules, leading to an attenuation of water reabsorption. mdpi.comahajournals.org This effect is a key component of processes like diuresis (increased urine production) and natriuresis (increased sodium excretion). mdpi.com

The mechanism involves the modulation of ion channels and pumps that are crucial for sodium uptake in the tubules. mdpi.com By inhibiting sodium reabsorption, cGMP consequently reduces the osmotic gradient that drives water reabsorption, leading to increased water excretion. mdpi.com Specifically, extracellular cGMP has been found to inhibit the Na+/K+-ATPase pump in the basolateral membrane of renal proximal tubule cells, a key step in reducing sodium transport. nih.gov

Table 1: Effect of cGMP Pathway Modulation on Renal Sodium and Water Transport

Compound/Stimulus Target/Mechanism Observed Effect Reference Atrial Natriuretic Peptide (ANP) Increases intracellular cGMP Attenuates norepinephrine-stimulated water absorption in proximal tubules. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGs2Ip6SJpnMltBPn64UWBD5W4euwOAUZplUxIwVoGpYV91PKYvigg0XZq4TScdmp--mAJMkFy3-5OWGnUYJWbQFT3xU6w26_C1yjqF4f4y-LBwNwF_AShn_AWGHNJBKTm8w%3D%3D)] cGMP / 8-Br-cGMP (analog) Direct tubular action via Protein Kinase G (PKG) Induces natriuresis and diuresis independent of hemodynamic changes. [ ahajournals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_FcXDYO4cOHMm97vOtMCZhgKOgcvx0nOQ_Sy_6Kq8FlOuV23RHvzc9GS_bYDbQow5kgGPqsI5UQAJFtZg-9iHmwjCf9eIuvOY0erWVci-zNeweNz1wvxXgJXXDz3-O3v0n4oJ1_nWSA5QdpNbJyYoXg%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXAdV-Ih9siTHri5JwdCdMzacgZuLwhSgonk4Ak5AtF4SHSxb53CfDVWmlMbjPdqBb_36PcVdlJE7JlzSOfN8FoqPy5Ey6C6HTBp8Z0-IBVOyXNVvrJauH3poJ9fz_K8Ulm2Y%3D)] Nitric Oxide (NO) Donors Stimulates soluble guanylate cyclase to produce cGMP Inhibits angiotensin II-stimulated fluid absorption in proximal tubules. [ ahajournals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_FcXDYO4cOHMm97vOtMCZhgKOgcvx0nOQ_Sy_6Kq8FlOuV23RHvzc9GS_bYDbQow5kgGPqsI5UQAJFtZg-9iHmwjCf9eIuvOY0erWVci-zNeweNz1wvxXgJXXDz3-O3v0n4oJ1_nWSA5QdpNbJyYoXg%3D%3D)] Extracellular cGMP Binds to and inhibits Na+/K+-ATPase Reduces sodium reabsorption in renal proximal tubules. [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETSBAWH6GRwrMJlSMPckR2SGaUVHWbBpaZlMO4-W8beCpqB_I1MS5Y87h5hx1qcFoFqJktSxdkeWanhpRomTAA6miFUmLQAUQd4YdVckcIjh3JwObBxe9INSj95g2iBOKa7A1bJywonISN7_Y%3D)]

Neurological and Sensory System Research

Role in Retinal Phototransduction Processes

In the vertebrate retina, cGMP is an essential second messenger in the phototransduction cascade, the process by which light is converted into an electrical signal. mdpi.comfrontiersin.org In the dark, cGMP levels within photoreceptor outer segments are high. mdpi.comnih.gov This high concentration of cGMP binds to and keeps cyclic nucleotide-gated (CNG) channels on the photoreceptor's plasma membrane open. mdpi.comnih.gov The open state of these channels allows for a constant influx of sodium (Na+) and calcium (Ca2+) ions, creating what is known as the "dark current." mdpi.combiorxiv.org

Upon exposure to light, a photon is absorbed by rhodopsin, which initiates a signaling cascade. frontiersin.org This cascade leads to the activation of the enzyme cGMP phosphodiesterase (PDE6). frontiersin.org Activated PDE6 rapidly hydrolyzes cGMP, causing its intracellular concentration to decrease significantly. frontiersin.org This drop in cGMP levels leads to the closure of the CNG channels. frontiersin.orgbiorxiv.org The cessation of the inward cation current results in the hyperpolarization of the photoreceptor cell membrane, which reduces the rate of glutamate release at its synapse, thereby signaling to downstream neurons that light has been detected. frontiersin.org

The critical role of cGMP has made its analogs valuable tools in retinal research. For instance, the cGMP analog 8-pCPT-cGMP acts as a potent activator of CNG channels, while Rp-8-Br-PET-cGMPS can act as an inhibitor. biorxiv.orgresearchgate.net Research has shown that 8-pCPT-cGMP has a significantly higher potency for cone CNG channels compared to rod channels, highlighting the potential for selective modulation of photoreceptor types. biorxiv.org This differential activity is crucial for studies aiming to understand the distinct functions of rods and cones and for developing therapeutic strategies for retinal diseases characterized by cGMP dysregulation. biorxiv.orgnih.gov

Table 2: Activity of cGMP Analogs on Retinal CNG Channels

cGMP Analog Action on CNG Channels Selectivity/Potency Finding Reference 8-pCPT-cGMP Activator ~138 times more potent for cone channels than cGMP; ~63 times more potent for rod channels. Shows robust selectivity for cone over rod channels. [ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeND-WrMM5QPqemd6HUaiPL7e6HyyxuP3iMjQaJYMZcy9CtgwF833lRyhQWgxVUCPwzJggv2SMRw5mOck9AkKgvZMW7a83PB4VxnsrKLJEacRxdbrgRk-iTs9Xpw1eblgetERr_TGi1j89_IR50yb-00-7O8utOzw%3D)] Rp-8-Br-PET-cGMPS Inhibitor Decreases apparent affinity of CNG channels for cGMP by ~4.9-fold in rods and ~3.2-fold in cones, showing weak selectivity. [ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeND-WrMM5QPqemd6HUaiPL7e6HyyxuP3iMjQaJYMZcy9CtgwF833lRyhQWgxVUCPwzJggv2SMRw5mOck9AkKgvZMW7a83PB4VxnsrKLJEacRxdbrgRk-iTs9Xpw1eblgetERr_TGi1j89_IR50yb-00-7O8utOzw%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG30BarXH729r76T7BGUYoQqJFaGbaigL3WFhvZd1Q9P7EGu4-Tng6CiwwTZZEI13S_CCZTYAoH8tkJomEcRq1Ja-cSjsb5mzgWKE9I8NsW_XL0otIhcT4WH42AOfRmS2PW_1usi_-8Hz9bdw%3D%3D)]

Modulation of Neuronal Activity and Synaptic Plasticity

The nitric oxide (NO)/cGMP signaling pathway is a key modulator of neuronal function and synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govcell.comSynaptic plasticity can manifest as long-term potentiation (LTP), a persistent strengthening of synapses, or long-term depression (LTD), a lasting weakening. The NO/cGMP cascade has been implicated in both processes. nih.govjneurosci.org In many brain regions, including the hippocampus and cerebellum, NO acts as a retrograde messenger, diffusing from the postsynaptic to the presynaptic neuron to stimulate soluble guanylyl cyclase (sGC), thereby increasing presynaptic cGMP levels. nih.govjneurosci.orgThis rise in cGMP activates cGMP-dependent protein kinase (PKG), which can then phosphorylate various substrates to enhance neurotransmitter release. nih.govjneurosci.orgStudies in cultured hippocampal neurons have shown that injecting a PKG inhibitor into the presynaptic neuron blocks the induction of LTP. jneurosci.orgConversely, injecting active PKG into the presynaptic neuron can produce activity-dependent potentiation. jneurosci.org The downstream targets of PKG in modulating synaptic plasticity are diverse and can include effects on vesicle trafficking, cytoskeletal organization, and gene expression. nih.govIn addition to PKG, cGMP can also exert its effects by directly gating cyclic nucleotide-gated (CNG) ion channels or by modulating the activity of phosphodiesterases (PDEs), which in turn affects both cGMP and cAMP signaling pathways. nih.govum.esThe activation of the NO/cGMP/PKG pathway is also linked to the activation of other crucial signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in the expression of proteins necessary for lasting synaptic changes. jneurosci.org

Neuroproliferative Effects in Specific Neural Cell Populations

The cGMP signaling pathway plays a modulatory role in neurogenesis, the process of generating new neurons from neural stem cells (NSCs). nih.govnih.govResearch indicates that the level of intracellular cGMP can influence the fate of NSCs, directing them toward a neuronal or a non-neuronal (primarily glial) lineage. nih.govnih.gov Studies in animal models have shown that reducing cGMP levels during brain development leads to a significant decrease in the differentiation of stem cells into neurons and a corresponding increase in their differentiation into other cell types. nih.govnih.govFor example, in the prefrontal cortex of rats where cGMP was reduced during gestation, the percentage of NSCs that differentiated into neurons dropped from 48% in control animals to 24%. nih.govnih.govImportantly, this effect was on differentiation fate, as the total number of proliferating stem cells was not reduced. nih.gov Conversely, maintaining or elevating cGMP levels appears to promote neuronal differentiation. nih.govnih.govWhen cGMP levels were restored in the cGMP-deficient model through the use of a phosphodiesterase inhibitor (sildenafil), the rate of neuronal differentiation was normalized. nih.govnih.govThese findings suggest that cGMP is a key intracellular signal that helps determine the fate of neural stem cells during brain development. nih.govThe nitric oxide (NO)-cGMP pathway has been identified as a positive contributor to the initial stages of neurogenesis following certain types of brain injury, where it can induce the proliferation of NSCs. researchgate.net

Table 3: Impact of cGMP Levels on Neural Stem Cell (NSC) Differentiation in Rat Prefrontal CortexLymphatic System Contractility

Flow-Dependent Modulation of Lymphatic Vessel Function

The contractility of lymphatic vessels is essential for propelling lymph through the lymphatic system. This pumping action is modulated by several factors, including the rate of lymph flow itself, a process in which the cGMP pathway is a central mediator. nih.govLymphatic endothelial cells are sensitive to the shear stress exerted by flowing lymph, and in response, they produce nitric oxide (NO). nih.govaging-us.com NO diffuses to the underlying lymphatic muscle cells and stimulates soluble guanylate cyclase, leading to an increase in intracellular cGMP. nih.govmdpi.comThe subsequent activation of cGMP-dependent protein kinase (PKG) leads to smooth muscle relaxation through multiple effects, including a reduction in cytoplasmic Ca2+ and dephosphorylation of the myosin light chain. nih.govThis NO/cGMP-dependent relaxation serves as a crucial negative feedback mechanism; as lymph flow increases, the resulting relaxation of the vessel wall decreases contraction frequency and tone. aging-us.comThis transient suppression of pumping allows for more efficient diastolic filling of the lymphatic segments (lymphangions) before the next contraction. aging-us.com Research using isolated rat thoracic ducts has demonstrated the critical role of this pathway. The application of a stable cGMP analog, 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate (8-pCPT-cGMP), was shown to mimic the relaxation induced by extrinsic flow in a dose-dependent manner. nih.govConversely, inhibiting guanylate cyclase or the cGMP/PKG pathway eliminated the intrinsic flow-dependent relaxation of the lymphatic vessels. nih.govmdpi.comThese findings confirm that the cGMP pathway is fundamental to the intrinsic and extrinsic flow-dependent regulation of lymphatic contractility. nih.gov

Table 4: Effect of cGMP Analog on Lymphatic Tone in Rat Thoracic DuctTable of Mentioned Compounds

Other Cellular Processes

Guanosine 3',5'-cyclic monophosphate (cGMP) sodium salt and its analogs are pivotal second messengers that orchestrate a wide array of cellular activities. Beyond their well-established roles in processes like smooth muscle relaxation and phototransduction, these molecules also exert significant influence on other fundamental cellular functions, including enzymatic activity and nucleic acid metabolism. This section delves into the specific impacts of cGMP sodium salt and its analog, 2',3'-cGMP sodium, on ATPase activity and RNA catalytic cleavage, respectively, highlighting the nuanced regulatory mechanisms these compounds employ.

Cyclic GMP has been demonstrated to modulate the activity of various ATPases, which are crucial enzymes for maintaining cellular ion homeostasis and energy balance. The effects of cGMP can be either inhibitory or stimulatory, depending on the specific ATPase and the cellular context.

One of the key targets of cGMP is the Na,K-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. Research has shown that cGMP can inhibit Na,K-ATPase activity. In mouse brain endothelial cells, which express multiple isoforms of the Na,K-ATPase catalytic subunit, cGMP has been found to reduce the total enzyme activity to approximately 58% of its baseline. This inhibition is primarily mediated through the activation of protein kinase G (PKG) and is isoform-specific, with the α1 isoform being the main target of this inhibitory action nih.govcore.ac.uk.

Conversely, cGMP signaling has a stimulatory effect on the plasma membrane Ca2+-ATPase, an enzyme critical for extruding calcium ions from the cytoplasm and maintaining low intracellular calcium levels. In vascular smooth muscle cells, the activation of cGMP-dependent protein kinase leads to a significant increase in Ca2+-ATPase activity. Studies have shown that purified cGMP-dependent protein kinase can stimulate the Ca2+-activated ATPase by up to 4-fold nih.govnih.gov. This stimulation is a key mechanism by which cGMP promotes the removal of intracellular calcium, contributing to smooth muscle relaxation nih.govnih.gov.

| ATPase | Cell/Tissue Type | Effect | Mediator | Observed Change in Activity |

|---|---|---|---|---|

| Na,K-ATPase | Mouse Brain Endothelial Cells | Inhibition | Protein Kinase G (PKG) | Reduction to ~58% of total activity (primarily affecting the α1 isoform) nih.govcore.ac.uk |

| Ca2+-ATPase | Rat Aortic Smooth Muscle Cells | Stimulation | cGMP-dependent Protein Kinase | Up to 4-fold stimulation nih.govnih.gov |

The positional isomer of cGMP, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP), plays a distinct role as an intermediate in the catalytic cleavage of ribonucleic acid (RNA). This process is fundamental to RNA metabolism, including degradation and processing.

The formation of 2',3'-cGMP as an intermediate has been specifically identified in the action of binase, a ribonuclease from Bacillus pumilus. Binase is an endonuclease that cleaves the phosphodiester bond in RNA at the 3' side of guanylic residues. The cleavage mechanism proceeds in two steps: first, a transesterification reaction that results in the formation of a 2',3'-cyclic phosphate (B84403) intermediate, specifically 2',3'-cGMP, and a new 5'-hydroxyl terminus on the downstream RNA fragment. The second step involves the hydrolysis of the 2',3'-cyclic phosphate to a 3'-phosphate, which occurs at a slower rate researchgate.netnih.gov.

The transient existence of the 2',3'-cGMP intermediate is a critical aspect of the catalytic cycle of binase and other similar ribonucleases. The formation of this intermediate can be influenced by reaction conditions such as pH and substrate concentration. Studies have shown that the highest accumulation of 2',3'-cGMP during RNA cleavage by binase is observed at a pH of 8.5. At initial RNA concentrations ranging from 100 to 1000 µg/mL, the concentration of the 2',3'-cGMP intermediate can reach nanomolar levels researchgate.netnih.gov. This transient intermediate is then more slowly hydrolyzed to the final 3'-monophosphate product.

| Enzyme | Substrate | Intermediate Formed | Optimal pH for Intermediate Formation | Observed Intermediate Concentration | Initial Substrate Concentration |

|---|---|---|---|---|---|

| Binase (Bacillus pumilus Ribonuclease) | RNA | 2',3'-cyclic Guanosine Monophosphate (2',3'-cGMP) | 8.5 researchgate.netnih.gov | Nanomolar range researchgate.netnih.gov | 100-1000 µg/mL researchgate.netnih.gov |

Methodological Approaches and Research Applications Utilizing Cgmp Sodium Salt and Analogs

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo models are fundamental to studying the direct effects of cGMP signaling on specific cell types and tissues without the complexities of systemic physiological responses.

The use of membrane-permeable cGMP analogs, such as 8-bromo-cGMP (8-Br-cGMP), has been crucial in understanding the role of cGMP in various cultured cell lines.

Endothelial and Smooth Muscle Cells: In vascular smooth muscle cells (VSMCs), cGMP-elevating agents and analogs like 8-Br-cGMP have been shown to inhibit proliferation. ahajournals.orgnih.gov This anti-proliferative effect is a key element in preventing the pathological remodeling of blood vessels seen in conditions like atherosclerosis. ahajournals.orgnih.govresearchgate.net Studies have demonstrated that 8-Br-cGMP can reduce the proliferation of cultured rat aortic smooth muscle cells and inhibit DNA synthesis stimulated by growth factors. ahajournals.orgnih.gov The mechanism often involves the activation of cGMP-dependent protein kinase (PKG), which can interfere with proliferative signaling cascades, such as by inhibiting the activation of Raf-1 kinase. ahajournals.org In addition to inhibiting proliferation, cGMP signaling promotes a shift towards a more contractile, differentiated phenotype in VSMCs. nih.gov Conversely, some studies using primary VSMCs have shown that cGMP analogs can stimulate growth, highlighting the complexity of cGMP's role, which may depend on the cell's phenotypic state. nih.govnih.gov In endothelial cells, nitric oxide (NO) is a key activator of soluble guanylyl cyclase, leading to cGMP production and subsequent vasodilation. mdpi.com

Cardiomyocytes: In cultured cardiac myocytes, 8-Br-cGMP has been used to investigate the influence of cGMP on myocardial contraction and calcium dynamics. nih.govahajournals.orgjohnshopkins.edu Research indicates that 8-Br-cGMP can reduce the responsiveness of myofilaments to calcium, which may contribute to myocardial relaxation. nih.govahajournals.orgjohnshopkins.edu Specifically, it has been observed to decrease the amplitude of myocyte twitching without altering the peak of the systolic calcium transient, suggesting a direct effect on the contractile machinery. ahajournals.orgjohnshopkins.edu

Renal Epithelial Cells: The cGMP signaling pathway is also active in renal epithelial cells. Studies have shown that nitric oxide donors, which increase intracellular cGMP, and exogenous cGMP itself can stimulate the translocation of aquaporin 2 (AQP2) water channels to the plasma membrane. nih.gov This process is crucial for water reabsorption in the kidneys. The effect is mediated by the phosphorylation of AQP2, a process that can be carried out by both protein kinase A (PKA) and PKG. nih.gov

Table 1: Effects of cGMP Analogs in Cultured Cell Lines

| Cell Line | cGMP Analog | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Vascular Smooth Muscle Cells | 8-Bromo-cGMP | Inhibition of proliferation. ahajournals.orgnih.gov | Activation of PKG, leading to inhibition of the Raf-1/MEK/MAPK pathway. ahajournals.org |

| Cardiomyocytes | 8-Bromo-cGMP | Reduced myofilament Ca2+ sensitivity, decreased twitch amplitude. nih.govahajournals.org | PKG-mediated effects on contractile proteins. nih.gov |

| Renal Epithelial Cells | Exogenous cGMP | Stimulated membrane insertion of Aquaporin 2 (AQP2). nih.gov | PKG-mediated phosphorylation of AQP2. nih.gov |

Ex vivo studies on isolated organs and tissues allow for the examination of cGMP's role in a more integrated, yet controlled, physiological context.

Tracheal and Vascular Smooth Muscle: The relaxing effect of cGMP on smooth muscle is a cornerstone of its physiological function. In isolated vascular smooth muscle preparations, cGMP analogs consistently induce relaxation, mimicking the effects of vasodilators like nitric oxide. ahajournals.orgnih.gov This relaxation is primarily achieved through a PKG-mediated decrease in intracellular calcium concentrations and a reduction in the calcium sensitivity of the contractile apparatus. ahajournals.orgnih.gov Similarly, in airway smooth muscle, cGMP plays a role in relaxation, which is a therapeutic target for respiratory diseases. caymanchem.com

Thoracic Duct: The thoracic duct, a major lymphatic vessel, is also regulated by cGMP signaling. Studies on isolated rat thoracic ducts have shown that cGMP and its downstream effector, PKG, are central to the modulation of lymphatic contractility in response to flow. nih.gov The cGMP analog 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate (8-pCPT-cGMP) was found to mimic the relaxation induced by extrinsic flow in a dose-dependent manner. nih.gov This indicates a critical role for the cGMP/PKG pathway in regulating lymphatic pumping, which is essential for fluid balance and immune cell trafficking. nih.gov

Biochemical and Functional Assays

Biochemical and functional assays are essential for dissecting the molecular mechanisms of cGMP signaling, from receptor activation to downstream effector function.

cGMP sodium salt and its analogs are widely used as agonists to directly activate cGMP-dependent pathways and study the resulting cellular responses. ontosight.ai These compounds, particularly membrane-permeable analogs like 8-Br-cGMP and 8-pCPT-cGMP, can bypass the need for upstream signaling events (like nitric oxide production) to directly activate intracellular cGMP targets. biolog.deresearchgate.netbiolog.de

This approach allows researchers to:

Confirm that a specific cellular response is indeed mediated by cGMP. ahajournals.org

Investigate the functions of downstream effectors like PKG and cyclic nucleotide-gated (CNG) channels. biolog.de

Explore the physiological consequences of elevated cGMP levels, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity. ontosight.aiwikipedia.org

For example, 8-pCPT-cGMP is a potent, membrane-permeable activator of PKG that is resistant to hydrolysis by phosphodiesterases, making it a reliable tool for studying PKG-dependent signaling. biolog.denih.gov

cGMP sodium salt is a fundamental component of in vitro assays designed to measure the activity of cGMP-dependent protein kinase (PKG). In these assays, recombinant PKG is incubated with a specific substrate peptide, ATP (often radiolabeled as [γ-³²P]ATP), and varying concentrations of cGMP. The kinase transfers the radiolabeled phosphate (B84403) group from ATP to the substrate. By quantifying the amount of phosphorylated substrate, the activity of the kinase can be determined. The cGMP sodium salt is essential in this process as it acts as the direct activator of PKG, and the assay is used to determine the concentration of cGMP required for half-maximal activation (Kₐ). This method is crucial for characterizing the enzymatic properties of PKG isoforms and for screening potential pharmacological modulators of the enzyme.

Accurate quantification of intracellular cGMP levels is critical for understanding its role in signaling. Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for this purpose. nih.govnih.govcellbiolabs.com In these competitive assays, cGMP sodium salt is used to create a standard curve. bioscience.co.uk

The principle involves competition between the unlabeled cGMP in the biological sample and a fixed amount of labeled cGMP (e.g., radiolabeled for RIA or enzyme-conjugated for ELISA) for binding to a limited number of cGMP-specific antibody binding sites. nih.govcellbiolabs.com The amount of labeled cGMP that binds to the antibody is inversely proportional to the concentration of unlabeled cGMP in the sample. By comparing the signal from the sample to the standard curve generated with known concentrations of cGMP sodium salt, the precise amount of cGMP in the biological sample can be determined. cellbiolabs.combioscience.co.uk These assays are sensitive enough to detect the typically low physiological concentrations of cGMP in cells and tissues. cellbiolabs.com

Table 2: Biochemical and Functional Assays Utilizing cGMP Sodium Salt

| Assay Type | Role of cGMP Sodium Salt / Analog | Purpose of the Assay |

|---|---|---|

| Cellular Response Assay | Agonist (e.g., 8-Br-cGMP, 8-pCPT-cGMP) | To directly activate cGMP pathways and observe physiological outcomes (e.g., muscle relaxation, proliferation changes). biolog.deresearchgate.net |

| Recombinant PKG Activity Assay | Direct Activator | To quantify the enzymatic activity of PKG and screen for modulators. |

| Immunoassay (ELISA/RIA) | Standard | To generate a standard curve for the accurate quantification of cGMP levels in biological samples. nih.govcellbiolabs.combioscience.co.uk |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 8-(4-Chlorophenylthio)-guanosine 3′,5′-cyclic monophosphate | 8-pCPT-cGMP |

| 8-bromo-cGMP | 8-Br-cGMP |

| Adenosine (B11128) triphosphate | ATP |

| Aquaporin 2 | AQP2 |

| Cyclic guanosine (B1672433) monophosphate | cGMP |

| Nitric oxide | NO |

| Protein Kinase A | PKA |

Studies on Cyclic Nucleotide-Gated Channel Expression and Function

Cyclic nucleotide-gated (CNG) channels are crucial nonselective cation channels involved in sensory transduction and cellular development. wikipedia.org Their activation is directly mediated by the binding of cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP). wikipedia.orgguidetopharmacology.org The study of these channels often relies on the use of cGMP sodium salt and its analogs to investigate their expression, function, and physiological roles.

In vertebrate photoreceptors, cGMP plays a pivotal role in the phototransduction cascade. nih.gov In the dark, high levels of cGMP keep CNG channels open, leading to a depolarizing influx of sodium (Na+) and calcium (Ca2+) ions known as the "dark current". wikipedia.org Upon light stimulation, a cascade is initiated that leads to the hydrolysis of cGMP, causing the closure of CNG channels and hyperpolarization of the photoreceptor cell. ontosight.ai Researchers utilize cGMP and its analogs to directly activate these channels in experimental settings, allowing for the detailed study of their ion permeation, ligand sensitivity, and gating kinetics. nih.gov

Studies have demonstrated that excessive levels of cGMP can lead to over-activation of CNG channels in photoreceptors, which is implicated in the pathophysiology of retinal diseases like Retinitis Pigmentosa. wikipedia.orgnih.gov This over-activation can cause a sustained influx of Ca2+ and Na+, leading to cellular stress and apoptosis. wikipedia.org To investigate these mechanisms, researchers employ specific cGMP analogs that can either activate or inhibit CNG channels with varying selectivity for different channel isoforms found in rod and cone photoreceptors. nih.gov For instance, analogs like 8-pCPT-cGMP have been shown to exhibit concentration-dependent selectivity for cone over rod CNG channels, providing a tool to dissect the specific roles of these channels in different photoreceptor types. nih.gov

The heterologous expression of CNG channel subunits (such as CNGA1, CNGA3, CNGB1a, and CNGB3) in cell systems is a common technique. nih.gov This allows for the controlled application of cGMP sodium salt or its analogs to study the properties of specific channel compositions and the effects of mutations on channel function. nih.gov This approach has been instrumental in understanding the structure-function relationship of CNG channels and their interaction with cyclic nucleotides.

Table 1: Examples of cGMP Analogs Used in CNG Channel Research

| Analog | Effect on CNG Channels | Research Application | Reference(s) |

|---|---|---|---|

| cGMP Sodium Salt | General Activator | Studying fundamental channel properties and activation mechanisms. | wikipedia.orgontosight.ai |

| 8-pCPT-cGMP | Activator with selectivity for cone over rod CNG channels at certain concentrations. | Investigating the differential function of CNG channels in rod and cone photoreceptors. | nih.gov |

Approaches for Investigating cGMP Signaling

A key strategy to elucidate the cGMP signaling pathway involves the pharmacological manipulation of guanylate cyclases (GC), the enzymes responsible for synthesizing cGMP from GTP. caymanchem.com Researchers combine the use of cGMP analogs with various GC modulators to either enhance or block cGMP production, thereby allowing for a detailed examination of the downstream consequences.

Guanylate Cyclase Stimulators and Activators: Soluble guanylate cyclase (sGC) is a primary source of cGMP in many tissues and is activated by nitric oxide (NO). nih.gov Compounds that stimulate or activate sGC are invaluable tools.

YC-1: This compound is a potent sGC stimulator that sensitizes the enzyme to NO and can also activate it directly. nih.govnih.gov By using YC-1, researchers can significantly elevate intracellular cGMP levels. nih.gov Studies have shown that YC-1, by increasing cGMP, can reduce vascular smooth muscle cell proliferation and promote apoptosis, suggesting a protective role in vascular remodeling. nih.gov

BAY 41-2272: Another potent sGC stimulator based on the structure of YC-1, used to investigate the effects of enhanced cGMP synthesis on cellular processes. nih.gov

By applying these stimulators and observing effects that can be mimicked by exogenous application of membrane-permeable cGMP analogs (like 8-Br-cGMP), researchers can confirm that the observed cellular responses are indeed mediated by the cGMP pathway.

Guanylate Cyclase Inhibitors: Conversely, inhibiting cGMP production is crucial for confirming the pathway's involvement.

ODQ (1H- nih.govnih.govnumberanalytics.comoxadiazolo[4,3-a]quinoxalin-1-one): This is a widely used inhibitor of sGC. mdpi.comnih.gov In experimental setups, if the effect of a particular stimulus is blocked by ODQ, it strongly suggests the involvement of the NO-sGC-cGMP pathway. For example, in studies of synaptic plasticity, the prevention of an effect by ODQ indicates that cGMP production by sGC is a necessary step. embopress.org

The combined use of these modulators provides a powerful approach to dissect the upstream and downstream elements of cGMP signaling. For instance, demonstrating that an sGC stimulator induces a specific cellular outcome, which is then blocked by a PKG inhibitor, provides strong evidence for a linear sGC-cGMP-PKG signaling cascade.

Table 2: Guanylate Cyclase Modulators in cGMP Research

| Modulator | Type | Mechanism of Action | Common Research Application | Reference(s) |

|---|---|---|---|---|

| YC-1 | Stimulator | Sensitizes and activates soluble guanylate cyclase (sGC). | Elevating intracellular cGMP to study its effects on vascular remodeling and cell growth. | nih.gov |

| BAY 41-2272 | Stimulator | Potently stimulates sGC. | Investigating the therapeutic potential of activating the cGMP pathway. | nih.gov |

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, thus terminating their signaling. caymanchem.com The co-application of cGMP analogs or the stimulation of cGMP production with PDE inhibitors is a fundamental technique to amplify and prolong cGMP signaling, making its downstream effects easier to study. nih.govnih.gov There are 11 families of PDEs, with some being specific for cGMP (e.g., PDE5, PDE6, PDE9), some specific for cAMP, and others having mixed specificity. nih.gov

Non-selective and Selective PDE Inhibitors:

IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor that is widely used to increase intracellular levels of both cGMP and cAMP. nih.govnih.gov In hippocampal slices, the combination of the NO-donor sodium nitroprusside (SNP) with IBMX resulted in a much greater accumulation of cGMP compared to SNP alone, allowing for the visualization of cGMP-containing neurons and fibers. nih.gov Similarly, in the striatum, IBMX has been shown to rapidly increase excitatory postsynaptic currents, an effect mediated by the cGMP-PKG pathway. embopress.org

Zaprinast (B1683544): A selective inhibitor of cGMP-specific PDE activity, particularly PDE5. nih.govnih.gov Using zaprinast allows researchers to more specifically elevate cGMP levels without significantly affecting cAMP. Studies have shown that zaprinast can inhibit vascular remodeling through anti-proliferative and pro-apoptotic actions, similar to the effects of the sGC stimulator YC-1. nih.gov The differential distribution of cGMP accumulation in the hippocampus when using IBMX versus zaprinast suggests regional differences in the localization of various PDE isozymes. nih.gov

This approach is crucial for understanding the spatial and temporal dynamics of cGMP signaling. By preventing its degradation, researchers can investigate the full potential of a cGMP signal generated by a specific stimulus and map out the downstream pathways it activates, such as the activation of protein kinase G (PKG) and its subsequent phosphorylation of target proteins. nih.gov